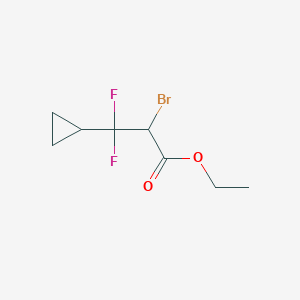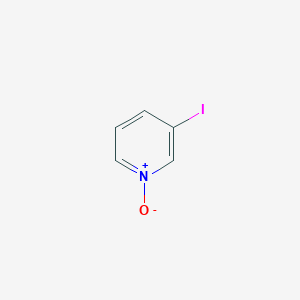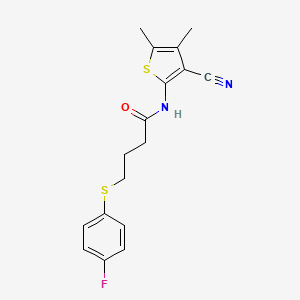![molecular formula C22H25N3O3 B2663283 1-(3,4-dimethoxyphenyl)-3-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]urea CAS No. 1351660-26-8](/img/structure/B2663283.png)
1-(3,4-dimethoxyphenyl)-3-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dimethoxyphenyl)-3-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]urea is a useful research compound. Its molecular formula is C22H25N3O3 and its molecular weight is 379.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Complexation and Anion Binding
Macrocyclic bis(ureas) based on diphenylurea have been developed for anion complexation. These compounds, including those with ethynylene and butadiynylene linkers, demonstrate the ability to form adducts with polar molecules and act as complexing agents for anions like chloride, bromide, iodide, nitrate, and hydrogen sulfate. This highlights their potential in selective anion sensing and separation technologies (Kretschmer, Dittmann, & Beck, 2014).
TRPV1 Receptor Antagonism
Compounds such as 1-((R)-5-tert-Butyl-indan-1-yl)-3-isoquinolin-5-yl-urea (A-778317) have been identified as potent antagonists of the transient receptor potential vanilloid-1 (TRPV1) receptor. These findings are significant for understanding TRPV1 receptor pharmacology and could lead to the development of new treatments for pain and inflammation (Bianchi et al., 2007).
Isoquinoline Alkaloid Synthesis
New methodologies for constructing the 3,4-dihydroisoquinolinone skeleton, a key structure in isoquinoline alkaloids, have been developed. This advances the synthesis of complex natural products and medicinal compounds, opening doors for novel drug discovery and development (Mujde, Özcan, & Balcı, 2011).
TRPM8 Channel Receptor Antagonists
Tetrahydroisoquinoline-derived urea and 2,5-diketopiperazine derivatives have been found to act as selective antagonists of the TRPM8 channel receptor. Their structure-activity relationships provide insights into designing antiprostate cancer agents, showcasing the therapeutic potential of these compounds (De Petrocellis et al., 2016).
BRAFV600E Inhibition
Quinazolinyloxy-diaryl ureas, including compounds with potent inhibitory activity against both mutant and wild-type BRAF kinase, have been identified. This research contributes to the development of targeted cancer therapies, particularly for melanoma and other cancers with BRAF mutations (Holladay et al., 2011).
Green Chemistry Approaches
Efficient green chemistry methods for generating 1-(4-haloisoquinolin-1-yl)ureas have been developed, highlighting the importance of sustainable chemical synthesis processes (Lai, Wang, & Wu, 2014).
Propriétés
IUPAC Name |
1-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-3-(3,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-27-20-10-9-19(15-21(20)28-2)24-22(26)23-12-5-6-13-25-14-11-17-7-3-4-8-18(17)16-25/h3-4,7-10,15H,11-14,16H2,1-2H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMPDOWOZFCTAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NCC#CCN2CCC3=CC=CC=C3C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2663202.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2663204.png)
![N-(cyanomethyl)-2-[(2-fluorophenyl)sulfanyl]-N-methyl-5-nitrobenzamide](/img/structure/B2663205.png)



![N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,5-difluorobenzene-1-sulfonamide](/img/structure/B2663210.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)quinoxaline-2-carboxamide hydrochloride](/img/structure/B2663214.png)


![7-(4-(3,4-dimethylbenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2663219.png)


